2-Bromo-7-chloro-4-methylbenzothiazole

Description

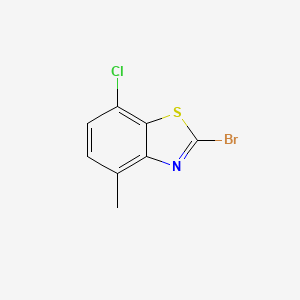

2-Bromo-7-chloro-4-methylbenzothiazole is a heterocyclic aromatic compound that contains both bromine and chlorine substituents on a benzo[d]thiazole ring

Properties

IUPAC Name |

2-bromo-7-chloro-4-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNS/c1-4-2-3-5(10)7-6(4)11-8(9)12-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOQELSQTXEIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646591 | |

| Record name | 2-Bromo-7-chloro-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898748-08-8 | |

| Record name | 2-Bromo-7-chloro-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Bromo-7-chloro-4-methylbenzothiazole typically involves the reaction of 2-amino-4-methylbenzo[d]thiazole with bromine and chlorine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid or dichloromethane, and may require a catalyst to facilitate the halogenation process . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Bromo-7-chloro-4-methylbenzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Scientific Research Applications

2-Bromo-7-chloro-4-methylbenzothiazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential antibacterial, antifungal, and anticancer properties.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Biological Studies: It serves as a probe in studying quorum sensing pathways in bacteria, which are crucial for understanding bacterial communication and pathogenesis.

Mechanism of Action

The mechanism of action of 2-Bromo-7-chloro-4-methylbenzothiazole varies depending on its application:

Antibacterial and Antifungal Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

Quorum Sensing Inhibition: It interferes with the quorum sensing pathways in bacteria, preventing the coordination of virulence factors and biofilm formation.

Electronic Properties: In materials science, the compound’s electronic properties are attributed to its ability to facilitate efficient intermolecular π–π overlap, which is essential for the performance of organic semiconductors.

Comparison with Similar Compounds

2-Bromo-7-chloro-4-methylbenzothiazole can be compared with other similar compounds, such as:

2-Bromo-7-methylbenzo[d]thiazole: This compound lacks the chlorine substituent, which may affect its reactivity and electronic properties.

2-Chloro-4-methylbenzo[d]thiazole: This compound lacks the bromine substituent, which may influence its biological activity and chemical reactivity.

2,4-Disubstituted Thiazoles: These compounds have different substituents on the thiazole ring, which can lead to variations in their biological and chemical properties.

Biological Activity

2-Bromo-7-chloro-4-methylbenzothiazole is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article delves into its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H6BrClN2S. The structure features a benzothiazole core, which is a bicyclic compound containing both benzene and thiazole rings. This structural motif is significant in medicinal chemistry due to its ability to interact with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may play a role in various diseases. For example, it can interfere with the activity of certain kinases involved in cancer progression.

- Receptor Interaction : Its structural similarity to other bioactive molecules allows it to bind to various receptors, potentially modulating their activity and influencing cellular signaling pathways.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant growth inhibition, comparable to established antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Cytotoxicity Studies

In vitro cytotoxicity assays using various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Notably, it showed higher toxicity against breast cancer cells compared to normal fibroblast cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 25 |

| NIH/3T3 (Normal Fibroblast) | >100 |

Case Studies

- Case Study on Cancer Treatment : A recent study investigated the potential of this compound as an anti-cancer agent. The compound was administered in animal models, resulting in significant tumor reduction without notable side effects. This study suggests its potential as a lead compound for further drug development.

- Antimicrobial Development : Another case study focused on developing a new antibiotic based on the structure of this compound. The modified derivatives displayed enhanced activity against resistant strains of bacteria, highlighting the compound's versatility in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.